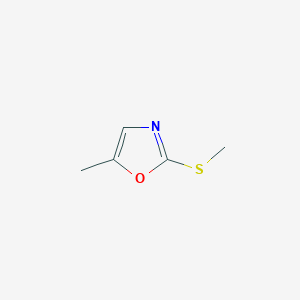

5-Methyl-2-(methylsulfanyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

62124-45-2 |

|---|---|

Molecular Formula |

C5H7NOS |

Molecular Weight |

129.18 g/mol |

IUPAC Name |

5-methyl-2-methylsulfanyl-1,3-oxazole |

InChI |

InChI=1S/C5H7NOS/c1-4-3-6-5(7-4)8-2/h3H,1-2H3 |

InChI Key |

GVEZBYYMXYBKEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)SC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 2 Methylsulfanyl 1,3 Oxazole and Analogues

Direct Synthetic Routes to 5-Methyl-2-(methylsulfanyl)-1,3-oxazole Core Structure

Direct synthesis provides an efficient pathway to the fundamental 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazole frameworks, utilizing readily available starting materials.

A notable one-pot synthesis for 2-substituted 5-methyl-4-methylthio-1,3-oxazoles involves the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride (B1165640). nih.gov This method has proven effective for a range of nitrile substrates, affording the desired oxazoles in good yields. nih.govorganic-chemistry.org The versatility of this reaction is demonstrated by its successful application with aromatic dinitriles, which results in the formation of 1,2- and 1,4-bisoxazolyl-substituted benzenes. nih.gov

A significant advantage of this methodology is the strategic placement of the methylthio group at the C4 position. This group can be readily removed through treatment with Raney nickel, yielding 2-substituted 5-methyl-1,3-oxazoles. nih.govorganic-chemistry.org This two-step process effectively allows for the synthesis of 2,5-disubstituted oxazoles. Furthermore, the methylthio group can be oxidized to a methylsulfonyl group using reagents like m-chloroperoxybenzoic acid (m-CPBA), providing a handle for further functionalization. nih.govorganic-chemistry.org

| Nitrile Reactant | Product | Yield (%) |

|---|---|---|

| Benzonitrile | 5-Methyl-4-(methylthio)-2-phenyl-1,3-oxazole | 85 |

| Acetonitrile | 2,5-Dimethyl-4-(methylthio)-1,3-oxazole | 75 |

| 4-Methoxybenzonitrile | 2-(4-Methoxyphenyl)-5-methyl-4-(methylthio)-1,3-oxazole | 82 |

| Terephthalonitrile | 1,4-Bis(5-methyl-4-(methylthio)-1,3-oxazol-2-yl)benzene | 70 |

The mechanism for the formation of the oxazole (B20620) ring in the reaction between 1-(methylthio)acetone and nitriles is proposed to proceed through a key intermediate, 1-(methylthio)-2-oxopropyl triflate. nih.gov Evidence for this unstable intermediate has been obtained from low-temperature NMR spectroscopy. nih.gov

The proposed mechanistic pathway begins with the reaction of the ketone, 1-(methylthio)acetone, with triflic anhydride to form the enol triflate. This is followed by the nucleophilic attack of the nitrile nitrogen onto the carbon bearing the triflate group. Subsequent intramolecular cyclization, involving the attack of the enol oxygen onto the nitrile carbon, leads to the formation of a cationic intermediate. A final deprotonation step then yields the aromatic 2-substituted 5-methyl-4-methylthio-1,3-oxazole ring system.

General Approaches to 2-(Methylsulfanyl)-1,3-oxazoles and Related Derivatives

Beyond direct synthesis, functionalization of a pre-formed 2-(methylsulfanyl)oxazole ring and specific ring-closure reactions provide alternative routes to these compounds and their derivatives.

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic heterocycles. In the case of 2-(methylthio)oxazole (B1600053), the methylthio group at the C2 position acts as a directed metalation group (DMG). figshare.com Treatment of 2-(methylthio)oxazole with a strong base, such as n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), results in smooth and regiospecific deprotonation at the C5 position. figshare.com

This generates a potent C5-lithiated organometallic intermediate that can react with a wide array of electrophiles. figshare.com This strategy allows for the introduction of various substituents at the C5 position, including alkyl, and other functional groups, providing access to a diverse library of 5-substituted-2-(methylthio)oxazoles in very good to excellent yields. figshare.com This method is a key example of how an existing substituent can be leveraged to control the site of further chemical modification. uwindsor.cabaranlab.org

| Electrophile | C5-Substituent | Product Yield (%) |

|---|---|---|

| Benzaldehyde | -CH(OH)Ph | 95 |

| Iodine (I₂) | -I | 90 |

| Dimethylformamide (DMF) | -CHO | 85 |

| Acetone | -C(OH)(CH₃)₂ | 92 |

An alternative approach to constructing the oxazole ring involves the transformation of N-phenacylpyridinium salts bearing a methylsulfanyl group. arkat-usa.org Specifically, 2-methylsulfanyl-N-phenacylpyridinium salts serve as effective precursors for the synthesis of certain oxazole derivatives. arkat-usa.org These starting salts can be prepared by either introducing a phenacyl group onto 2-methylsulfanylpyridine or by methylating N-phenacylpyridine-2-thiones. arkat-usa.org

When these pyridinium (B92312) salts are treated with a base that can also act as a nucleophile, such as piperidine (B6355638), they undergo a ring transformation. arkat-usa.org The proposed mechanism involves the initial formation of an enolate from the phenacyl group, which then undergoes an intramolecular cyclization to form the oxazole ring, with the concomitant opening of the pyridine (B92270) ring. arkat-usa.orgscispace.com This methodology provides a pathway to complex oxazoles, such as 2-[4-(1-piperidino)-(1Z,3E)-1,3-butadienyl]oxazoles. arkat-usa.org

Advanced Synthetic Techniques Applicable to Substituted 1,3-Oxazoles

The field of oxazole synthesis is continually evolving, with the development of advanced techniques that offer greater efficiency, milder conditions, and broader substrate scope. Transition-metal catalysis has been particularly impactful. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely used to introduce aryl and alkenyl substituents at various positions on the oxazole ring. thieme-connect.comnih.gov These methods are valuable for elaborating the oxazole core into more complex structures. nih.gov

Another powerful modern technique is the cycloisomerization of N-propargylamides. researchgate.net This reaction can be catalyzed by various metals, including gold and ruthenium, and proceeds under mild conditions to afford 2,5-disubstituted or 2,4,5-trisubstituted oxazoles with high regioselectivity. researchgate.net Furthermore, metal-free approaches, such as those employing iodine(III) catalysts, have also been developed for the synthesis of oxazoles from acetylenes and nitriles, offering a sustainable alternative to traditional methods. scientificupdate.com These advanced methodologies represent the cutting edge of oxazole synthesis and are crucial for accessing the complex oxazole-containing molecules often found in natural products and medicinal chemistry. thieme-connect.com

Van Leusen Oxazole Synthesis and Modern Adaptations

The Van Leusen oxazole synthesis, first reported in 1972, is a widely recognized and powerful method for constructing the oxazole ring. nih.govijpsonline.com The classic reaction involves a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions to yield 5-substituted oxazoles. nih.govorganic-chemistry.org In this process, TosMIC acts as a "C2N1" synthon, providing two carbon atoms and the nitrogen atom for the heterocyclic ring. nih.gov The mechanism proceeds through the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline (B21484), which then eliminates p-toluenesulfinic acid (TosH) to yield the final 5-substituted oxazole. nih.govijpsonline.comwikipedia.org

To synthesize a 5-methyl substituted oxazole using this method, acetaldehyde (B116499) would be the required aldehyde precursor. The versatility of the Van Leusen reaction allows for a broad range of aldehydes to be used, leading to a diverse array of 5-substituted oxazole analogues. nih.gov

Modern adaptations have expanded the scope and efficiency of the Van Leusen synthesis. Researchers have developed one-pot procedures for creating 4,5-disubstituted oxazoles by using aldehydes, TosMIC, and aliphatic halides in the presence of an ionic liquid as the solvent. nih.govmdpi.com Aromatic aldehydes bearing electron-withdrawing groups have shown higher reactivity in these systems. nih.govmdpi.com Other modifications include the in-situ generation of the required aldehyde from starting materials like substituted (het)aryl methyl alcohols or benzyl (B1604629) bromides, which then react with TosMIC to form the oxazole product. nih.gov

| Aldehyde Precursor | Base/Solvent | Resulting 5-Substituent | Yield | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ / Methanol | 2-Chloroquinolin-3-yl | 83% | nih.govsemanticscholar.org |

| Tris-aldehyde from 1,3,5-trimethyl-benzene | K₂CO₃ / Methanol (reflux) | Flexible tripodal tris-oxazole | Good | nih.govsemanticscholar.org |

| (Het)aryl methyl alcohols (in-situ oxidation) | KOH / Aqueous-alcoholic | (Het)aryl | 61-90% | nih.govmdpi.com |

Bredereck Reaction for Oxazole Derivatives

The Bredereck reaction is another established method for synthesizing oxazole derivatives, typically yielding 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com The conventional approach involves the reaction of α-haloketones with amides. ijpsonline.comijpsonline.com This process is considered efficient and economical for accessing this class of oxazoles. ijpsonline.com An important modification of this method utilizes α-hydroxyketones as the starting material in place of α-haloketones, expanding the utility of the reaction. ijpsonline.com To generate analogues of this compound, appropriate selection of the starting α-haloketone and a thioamide-containing reactant would be necessary to introduce the desired substituents at the C2 and C5 positions.

Cycloisomerization Reactions for Oxazole Ring Construction

Cycloisomerization reactions provide a versatile pathway to polysubstituted oxazoles from readily available acyclic precursors. ijpsonline.com One notable example is the silica (B1680970) gel-supported cycloisomerization of propargylic amides. ijpsonline.com This method involves the intramolecular cyclization of the amide onto the alkyne moiety, leading directly to the formation of the oxazole ring. The substitution pattern on the final oxazole product is determined by the substituents present on the starting propargylic amide, offering a modular approach to synthesizing a variety of oxazole analogues. ijpsonline.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a key technique in green chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced purity. nih.govabap.co.inlew.ro The synthesis of oxazoles and their derivatives has greatly benefited from this technology. ijpsonline.comresearchgate.net

Specifically, the Van Leusen synthesis has been adapted for microwave irradiation. nih.govnih.gov For instance, the reaction of substituted aryl aldehydes with TosMIC using potassium phosphate (B84403) as a catalyst can be completed in as little as 8 minutes under microwave irradiation at 65°C, affording high yields of 5-substituted oxazoles. ijpsonline.comnih.gov This represents a substantial improvement over conventional methods that often require several hours of refluxing. nih.govacs.org The efficiency of microwave heating is attributed to its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reactants | Benzaldehyde, TosMIC, K₃PO₄ | Benzaldehyde, TosMIC, K₃PO₄ | nih.govacs.org |

| Solvent | Isopropyl Alcohol (IPA) | Isopropyl Alcohol (IPA) | nih.govacs.org |

| Time | 6 hours | 8 minutes | nih.govacs.org |

| Temperature | 60°C | 65°C | nih.govacs.org |

| Yield | ~92-95% (as oxazoline intermediate) | 96% (as oxazole) | nih.govacs.org |

Transition-Metal-Catalyzed and Metal-Free Cyclization Strategies

In recent years, both transition-metal-catalyzed and metal-free cyclization strategies have been developed, providing powerful and efficient routes to 2,5-disubstituted oxazoles and related analogues. nih.govresearchgate.net

Metal-Free Strategies: A notable metal-free approach involves an iodine-catalyzed tandem oxidative cyclization. organic-chemistry.orgnih.gov This method allows for the synthesis of 2,5-disubstituted oxazoles from readily available aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride. organic-chemistry.org The reaction demonstrates excellent functional group compatibility and proceeds under mild conditions, avoiding the potential for metal ion contamination in the final products. organic-chemistry.orgacs.org Optimization studies have identified iodine as a crucial catalyst, tert-butyl hydroperoxide (TBHP) as an effective oxidant, and DMF as the optimal solvent. organic-chemistry.org

| Aldehyde Substrate | Yield | Reference |

|---|---|---|

| Benzaldehyde | 79% | organic-chemistry.org |

| 4-Methylbenzaldehyde | 81% | organic-chemistry.org |

| 4-Chlorobenzaldehyde | 85% | organic-chemistry.org |

| 2-Naphthaldehyde | 78% | organic-chemistry.org |

Transition-Metal-Catalyzed Strategies: Transition metals such as palladium (Pd), copper (Cu), rhodium (Rh), and gold (Au) are effective catalysts for constructing the oxazole ring. ijpsonline.comresearchgate.net Palladium/copper-catalyzed direct arylation reactions have been used to synthesize 2,4-disubstituted oxazoles by reacting a 4-substituted oxazole with an aryl bromide. ijpsonline.comsemanticscholar.org Other advanced methods include rhodium-catalyzed annulation of triazoles and aldehydes and copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to form trisubstituted oxazoles. researchgate.netresearchgate.net These catalytic methods are highly valued for their efficiency, selectivity, and mild reaction conditions. researchgate.net

Chemical Transformations and Functionalization of 5 Methyl 2 Methylsulfanyl 1,3 Oxazole Derivatives

Reactivity of the Methylsulfanyl Group at the C2 Position

The methylsulfanyl group at the C2 position of the oxazole (B20620) ring is a key functional handle that can be readily transformed through both oxidative and reductive processes. These transformations allow for the introduction of new functionalities or the complete removal of the sulfur-containing moiety.

Oxidative Transformations of the Methylsulfanyl Moiety to Methylsulfonyl Derivatives

The oxidation of the electron-rich methylsulfanyl group to the corresponding electron-withdrawing methylsulfonyl group significantly alters the electronic properties of the oxazole ring, making it more susceptible to nucleophilic attack. This transformation is typically achieved using common oxidizing agents. A notable example is the use of meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org The reaction of 2-substituted 5-methyl-4-(methylthio)-1,3-oxazoles with m-CPBA leads to the formation of the corresponding 4-methylsulfonyl derivatives in good yields. organic-chemistry.org This process is generally clean and efficient, providing a straightforward method to access methylsulfonyl-substituted oxazoles. researchgate.netnih.govmdpi.com

The general transformation can be represented as follows:

Starting Material: 5-Methyl-2-(methylsulfanyl)-1,3-oxazole derivative

Reagent: m-Chloroperoxybenzoic acid (m-CPBA)

Product: 5-Methyl-2-(methylsulfonyl)-1,3-oxazole derivative

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Substituted 5-methyl-4-methylthio-1,3-oxazole | m-CPBA | 2-Substituted 5-methyl-4-methylsulfonyl-1,3-oxazole | organic-chemistry.org |

| Phenylbutylthioether | m-CPBA | Phenylbutylsulfone | |

| Various aliphatic amines | m-CPBA | Oximes | organic-chemistry.org |

Reductive Desulfurization Processes (e.g., using Raney nickel)

Reductive desulfurization provides a method for the complete removal of the methylsulfanyl group, replacing it with a hydrogen atom. This is a valuable synthetic strategy for accessing 2-unsubstituted or 2,5-disubstituted oxazoles from their 2-(methylsulfanyl) precursors. Raney nickel is a widely used reagent for this transformation due to its high efficacy in cleaving carbon-sulfur bonds. organic-chemistry.orgresearchgate.net For instance, the methylthio group at the C4 position of 2-substituted 5-methyl-1,3-oxazoles can be readily removed by treatment with Raney nickel. organic-chemistry.org This desulfurization is a robust and high-yielding reaction, making it a reliable method in synthetic sequences. researchgate.net

Key features of reductive desulfurization with Raney nickel include:

High Efficiency: Complete removal of the methylsulfanyl group.

Mild Conditions: The reaction can often be carried out under relatively mild conditions.

Broad Applicability: It is a common method for the desulfurization of various sulfur-containing organic compounds. researchgate.net

| Substrate | Reagent | Product | Reference |

| 2-Substituted 5-methyl-4-methylthio-1,3-oxazole | Raney Nickel | 2-Substituted 5-methyl-1,3-oxazole | organic-chemistry.org |

| 3-Cyano-2-methylthiopyridines | Raney Nickel | 3-Cyanopyridine (among other products) | researchgate.net |

Regioselective Functionalization of the Oxazole Ring System

The oxazole ring in this compound derivatives can be selectively functionalized at the C4 and C5 positions through various modern synthetic methodologies, including directed metalation, cross-coupling reactions, and C-H functionalization.

Metalation-Directed Functionalization at C4 and C5 Positions (e.g., using TMP-bases of Mg and Zn)

Directed metalation using sterically hindered and highly reactive bases, such as TMP (2,2,6,6-tetramethylpiperidyl) bases of magnesium and zinc, has emerged as a powerful tool for the regioselective functionalization of various aromatic and heteroaromatic compounds. nih.govthieme-connect.de These bases can deprotonate the oxazole ring at specific positions, creating a nucleophilic center that can then react with a wide range of electrophiles. The regioselectivity of the metalation is often controlled by the substitution pattern on the ring and the nature of the base used. For instance, the use of TMPMgCl·LiCl or TMPZnCl·LiCl allows for the selective metalation of heterocycles, which can then be quenched with various electrophiles to introduce new substituents at the desired position. nih.govthieme-connect.deresearchgate.netresearchgate.net

Example of a Directed Metalation Sequence:

Deprotonation: Reaction of a substituted oxazole with a TMP-base (e.g., TMPMgCl·LiCl) to generate a magnesiated or zincated intermediate.

Electrophilic Quench: Addition of an electrophile (e.g., an aryl halide, alkyl halide, or carbonyl compound) to introduce a new functional group.

| Base | Application | Reference |

| TMPLi | Regioselective lithiation of 2,3-dichloroquinoxaline (B139996) at the 5-position. | nih.gov |

| TMPMgCl·LiCl | Regioselective magnesiation of substituted pyridines and other azines. | thieme-connect.de |

| TMPZnCl·LiCl | Regioselective zincation of pyridines and related azines. | thieme-connect.de |

Cross-Coupling Reactions for Arylation and Alkenylation (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. These reactions allow for the introduction of aryl and alkenyl groups onto the oxazole ring.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govmdpi.comworktribe.com It is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. Organostannanes are stable to air and moisture, but their toxicity is a drawback.

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a palladium or nickel catalyst. nih.gov Organozinc reagents are highly reactive, often leading to high yields and selectivity.

These cross-coupling reactions typically require a halide or triflate substituent on the oxazole ring at the C4 or C5 position to serve as the electrophilic partner.

| Reaction Name | Organometallic Reagent | Electrophilic Partner | Catalyst System (Typical) | Reference |

| Suzuki Coupling | Aryl/alkenylboronic acid | Aryl/alkenyl halide | Pd catalyst, base | nih.govmdpi.com |

| Stille Coupling | Organostannane | Aryl/alkenyl halide | Pd catalyst | |

| Negishi Coupling | Organozinc halide | Aryl/alkenyl halide | Pd or Ni catalyst | nih.gov |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. nih.gov In the context of oxazoles, direct C-H arylation allows for the formation of a carbon-carbon bond between a C-H bond on the oxazole ring and an aryl halide. nih.gov Palladium catalysts are commonly employed for these transformations, often in the presence of a suitable ligand and base. nih.gov The regioselectivity of C-H functionalization can be influenced by the electronic and steric properties of the substituents on the oxazole ring. For this compound, the C4 position would be a likely site for such functionalization.

| Reaction Type | Reactants | Catalyst System (Typical) | Product Type | Reference |

| Direct C-H Arylation | Azole, Aryl halide | Pd(OAc)₂, K₂CO₃, Benzoic Acid | 5-Arylated azole | nih.gov |

| Direct C-H Arylation | 5-Halouracils, Arenes/Heteroarenes | Pd₂(dba)₃, TBAF | 5-Arylated uracils | nih.gov |

Ring-Ablative and Ring-Opening Reactions of Oxazoles

The oxazole ring, while aromatic, possesses inherent functionalities—an azadiene system and an enol ether moiety—that predispose it to various ring-opening and transformation reactions under specific conditions. The stability of the oxazole core in derivatives of this compound can be compromised by a variety of reagents, leading to partial or complete cleavage of the heterocyclic system. These reactions are of significant interest as they provide pathways to structurally diverse acyclic or alternative heterocyclic compounds. Research in this area has explored reactions initiated by nucleophiles, electrophiles, and thermal or photochemical induction, although specific studies on this compound itself are not extensively documented. The principles governing these transformations can often be inferred from the reactivity of similarly substituted oxazole systems.

A notable example of a reaction involving a related structural motif is the ring transformation of 2-methylsulfanyl-N-phenacylpyridinium salts. arkat-usa.org In this process, treatment with a nucleophile and base, such as piperidine (B6355638), instigates a cascade of reactions. The process is believed to commence with deprotonation and subsequent ring closure to form a pyrido[2,1-b] arkat-usa.orgnih.govoxazol-4-ium intermediate. This bicyclic system then undergoes nucleophilic addition of piperidine to the pyridinium (B92312) ring, followed by a cycloreversion (ring-opening) to ultimately yield 2-[4-(1-piperidino)-(1Z,3E)-1,3-butadienyl]oxazoles. arkat-usa.org This transformation highlights how a methylsulfanyl group on a heterocyclic ring can participate in a sequence that results in the cleavage of an adjacent fused ring.

While direct ring-ablative studies on this compound are not prevalent in the literature, the general reactivity of the oxazole nucleus suggests potential pathways for its cleavage. For instance, oxidation of the oxazole ring can lead to bond cleavage. semanticscholar.org Furthermore, the C2 position of the oxazole ring is susceptible to nucleophilic attack, which can be a key step in initiating ring opening, particularly when a good leaving group is present. semanticscholar.org

In related heterocyclic systems like isoxazoles, base-promoted ring-opening reactions have been observed, especially when an electron-withdrawing group is present on the ring. beilstein-journals.org Such reactions often proceed via cleavage of the N-O bond. Analogously, it can be postulated that under strong basic conditions, nucleophilic attack at the C2 position of this compound could potentially lead to the cleavage of the C2-O1 or C2-N3 bond, although this has not been explicitly demonstrated.

Acid-catalyzed ring-opening is another common transformation for azole heterocycles. For instance, 2H-azirines undergo Brønsted acid-promoted ring-opening. rsc.org While oxazoles are generally more stable, strong acidic conditions could potentially lead to hydrolysis, resulting in the formation of an acyclic β-keto amide precursor.

The table below summarizes findings from related systems that suggest potential pathways for the ring-opening of this compound derivatives.

| Precursor System | Reagents/Conditions | Key Transformation | Resulting Product Class |

| 2-Methylsulfanyl-N-phenacylpyridinium salts | Piperidine | Ring transformation involving nucleophilic addition and cycloreversion | 2-Substituted oxazoles |

| General Oxazole Derivatives | Oxidizing agents | Oxidation and C-C bond cleavage | Acyclic carbonyl compounds |

| Isoxazole (B147169) Derivatives | Base | Base-promoted ring opening | Acyclic compounds |

| 2H-Azirine Derivatives | Brønsted acid (e.g., HClO4) | Acid-promoted ring-opening | Functionalized thiazoles (with thioamides) |

Spectroscopic Elucidation and Advanced Structural Characterization of 5 Methyl 2 Methylsulfanyl 1,3 Oxazole and Its Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for the precise assignment of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Methyl-2-(methylsulfanyl)-1,3-oxazole is expected to show distinct signals for the methyl group at the C5 position and the methylsulfanyl group at the C2 position. The proton on the C4 position of the oxazole (B20620) ring would also exhibit a characteristic chemical shift. In related 5-methyl-1,3-oxazole systems, the C5-methyl protons typically appear as a singlet in the upfield region of the spectrum. The protons of the methylsulfanyl group are also expected to resonate as a singlet, with a chemical shift influenced by the electronegativity of the sulfur atom and its proximity to the aromatic oxazole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the unique carbon atoms. The chemical shifts of the C2, C4, and C5 carbons of the oxazole ring are particularly diagnostic. The C2 carbon, being attached to both a nitrogen and a sulfur atom, would likely resonate at a significantly downfield position. The C5 carbon, substituted with a methyl group, and the C4 carbon would have their own characteristic chemical shifts. The carbons of the methyl and methylsulfanyl groups would appear in the upfield region of the spectrum.

A study on vanadium complexes with ligands containing a 5-methyl-1,3-oxazole moiety provides insight into the expected chemical shifts in a related system. mdpi.com Although part of a larger, more complex structure, the fundamental signals of the substituted oxazole ring can be inferred.

To illustrate the typical data obtained, the following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on the analysis of similar structures.

| Atom | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| CH ₃ (at C5) | ~ 2.3 | ~ 12 |

| S-CH ₃ | ~ 2.6 | ~ 15 |

| CH (at C4) | ~ 7.0 | ~ 125 |

| C 2 | - | ~ 165 |

| C 4 | - | ~ 125 |

| C 5 | - | ~ 140 |

| S-C H₃ | - | ~ 15 |

| C H₃ (at C5) | - | ~ 12 |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

For this compound (C₅H₇NOS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Cleavage of the methylsulfanyl group or fragmentation of the oxazole ring would lead to characteristic daughter ions, aiding in the structural elucidation.

In the analysis of related oxazole-containing ligands, mass spectrometry was used to confirm the presence of the ligand fragment in the corresponding metal complexes. mdpi.com For a compound like 5-Methyl-2-(thiophen-2-yl)oxazole, a structurally similar molecule, the molecular formula is C₈H₇NOS, and its molecular weight is 165.21 g/mol . nih.gov This information is crucial for confirming the identity of the synthesized compound.

The expected mass spectral data for this compound is summarized in the table below.

| Property | Expected Value |

| Molecular Formula | C₅H₇NOS |

| Molecular Weight | 129.18 g/mol |

| Exact Mass | 129.0299 Da |

| Key Fragmentation Pathways | Loss of •SCH₃, loss of •CH₃, cleavage of the oxazole ring |

Advanced Spectroscopic Methods for Conformational and Electronic Structure Analysis (e.g., UV-Vis spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like oxazole derivatives, the π → π* and n → π* transitions are typically observed.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted oxazole ring system. The position and intensity of these bands (λmax) are influenced by the substituents on the ring. The methyl and methylsulfanyl groups, acting as auxochromes, can cause a shift in the absorption maxima compared to the parent oxazole molecule. The electronic structure and conjugation within the molecule are key determinants of its UV-Vis absorption profile.

Studies on other heterocyclic derivatives, such as oxadiazoles, have utilized UV-Vis spectroscopy to investigate their electronic transitions and absorption maxima, providing insights into their electronic structure and potential applications.

X-ray Diffraction Analysis of Oxazole Derivatives

While a crystal structure for this compound has not been reported in the searched literature, X-ray diffraction studies on other oxazole and isoxazole (B147169) derivatives have provided valuable structural insights. nih.gov For instance, the analysis of a substituted 5-methyl-1,2-oxazole derivative revealed the dihedral angles between the various rings and provided detailed information on intermolecular interactions within the crystal lattice. nih.gov Such studies are crucial for understanding the solid-state packing and non-covalent interactions that govern the physical properties of these materials. A study on 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole also highlights the use of X-ray diffraction to determine bond angles and the planarity of heterocyclic rings. nih.gov

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide definitive proof of its structure, including the precise geometry of the oxazole ring and the conformation of the methylsulfanyl group.

Applications in Organic Synthesis and Materials Science

5-Methyl-2-(methylsulfanyl)-1,3-oxazole as a Versatile Synthetic Intermediate

The utility of this compound as a versatile synthetic intermediate stems from the reactivity of its methylsulfanyl group, which can be readily displaced or transformed, and the stability of the oxazole (B20620) ring, which can be incorporated into larger molecular frameworks. The oxazole moiety itself is a common structural motif found in numerous biologically active natural products and pharmaceutical agents, highlighting its importance in medicinal chemistry. nih.gov

The synthesis of various oxazole derivatives often serves as a testament to their role as key intermediates. chemmethod.com For instance, the conversion of substituted 1,3-oxazoles into new oxazole structures demonstrates the adaptability of this heterocyclic system. ekb.eg The development of efficient methods for creating multi-substituted oxazoles underscores the demand for versatile oxazole-based starting materials. ias.ac.in

Scaffold for the Construction of Multi-Substituted Complex Molecules

The inherent structure of this compound makes it an attractive scaffold for the synthesis of multi-substituted and complex molecules. The oxazole ring provides a rigid core upon which various functional groups can be strategically placed, leading to molecules with diverse three-dimensional arrangements and functionalities.

A notable strategy for constructing such complex molecules is through multi-component reactions (MCRs). nih.gov MCRs allow for the efficient, one-pot synthesis of complex products from three or more starting materials, and oxazole derivatives can be key components in these reactions. researchgate.net The synthesis of a novel pyrimidine (B1678525) derivative containing three different heterocyclic substituents, including an oxazole, showcases the flexibility of using oxazole-based compounds in building intricate molecular architectures. nih.gov Research has also demonstrated the synthesis of multi-substituted oxazole derivatives from various aldehydes, further expanding the toolkit for creating complex molecules based on the oxazole framework. ias.ac.in

| Starting Material | Reaction Type | Product Class | Reference |

| Aldehydes | Multi-component Reaction | Multi-substituted oxazoles | ias.ac.in |

| Pyrimidine derivative | van Leusen Synthesis | Multi-heterocyclic compound | nih.gov |

Development of Fluorescent Materials from Polyarylated Oxazoles

The field of materials science has seen a growing interest in the development of fluorescent materials, and polyarylated oxazoles have shown significant promise in this area. These compounds, which feature multiple aromatic groups attached to the oxazole core, can exhibit intense fluorescence and other desirable photophysical properties.

The synthesis of various series of oxazole derivatives has been a focus of research aimed at exploring and fine-tuning their photophysical characteristics. nih.govresearchgate.net By incorporating π-conjugated spacers at different positions of the oxazole ring, new fluorescent dyes with emissions spanning the visible spectrum have been created. researchgate.net The photophysical properties of these oxazole-based fluorophores, such as their quantum yields and lifetimes, are highly dependent on their molecular structure and the surrounding solvent environment. nih.govresearchgate.net

For example, a series of 5-methyl-2-(substituted-phenyl)-4-acetyl oxazoles were synthesized to study their photophysical properties. It was found that derivatives with strong electron-donating groups, such as a diphenylamino group, exhibited significant intramolecular charge transfer, leading to high fluorescence quantum yields and lifetimes. nih.gov This highlights the potential to modulate the fluorescent properties of oxazole derivatives through synthetic design.

Table of Photophysical Properties for Selected Oxazole Derivatives

| Compound | Key Feature | Emission Properties | Reference |

|---|---|---|---|

| 2,5-disubstitutedaryloxazoles | π-conjugated spacers | Emissions from visible to 700 nm, significant Stokes shifts | researchgate.net |

Exploration of Biological Potential in Research Contexts

General Biological Activities Associated with Oxazole-Containing Scaffolds in Medicinal Chemistry

The oxazole (B20620) scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a broad array of biological activities. nih.govnih.gov Researchers have successfully synthesized numerous oxazole derivatives and screened them for various pharmacological effects. researchgate.netnih.gov These studies have established that the substitution pattern on the oxazole ring plays a crucial role in defining its biological properties. nih.goviajps.com

The diverse bioactivities attributed to oxazole-containing compounds include:

Antimicrobial: Exhibiting activity against a range of bacteria and fungi. nih.goviajps.com

Anticancer: Showing potential in inhibiting the growth of various cancer cell lines. nih.govijrpr.com

Anti-inflammatory: Demonstrating the ability to reduce inflammation. nih.gov

Antitubercular: Displaying activity against Mycobacterium tuberculosis. nih.govnih.gov

Antidiabetic: Showing potential in managing diabetes. nih.gov

Antiobesity: Investigated for its potential in combating obesity. nih.gov

Antioxidant: Exhibiting properties that counteract oxidative stress. nih.goviajps.com

The structural uniqueness of the oxazole ring, present in several natural products with significant biological activity, has inspired the design and synthesis of new chemical entities for medical applications.

Potential for Interactions with Biological Targets (e.g., enzymes, receptors)

The therapeutic effects of oxazole derivatives stem from their ability to interact with various biological targets, including enzymes and receptors. tandfonline.comsemanticscholar.org The nitrogen and oxygen atoms within the five-membered aromatic ring of oxazole can engage in non-covalent bonds with these biological macromolecules, leading to a modulation of their function. tandfonline.com

Research has shown that oxazole scaffolds can be designed to selectively inhibit specific enzymes. For instance, some oxazole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net Others have been found to inhibit protein kinases, DNA topoisomerases, and mitochondrial enzymes, which are critical targets in cancer therapy. benthamscience.comresearchgate.net The ability of oxazole derivatives to bind to these targets with high affinity and specificity is a key area of investigation in drug discovery. researchgate.net

The interaction of oxazole derivatives with biological targets is influenced by their three-dimensional structure and the nature of their substituents. tandfonline.com Structure-activity relationship (SAR) studies are therefore essential to understand how chemical modifications to the oxazole scaffold affect its biological activity and to guide the rational design of more potent and selective therapeutic agents. tandfonline.com

Research into Antimicrobial Properties of Oxazole Derivatives

The emergence of multidrug-resistant microbial infections has spurred the search for novel antimicrobial agents, and oxazole derivatives have emerged as a promising class of compounds in this regard. iajps.com Numerous studies have demonstrated the antibacterial and antifungal activities of various synthesized oxazole derivatives. researchgate.netwisdomlib.org

For example, a series of pyrazole-linked oxazole-5-one moieties were synthesized and showed significant antimicrobial potential against S. aureus, E. coli, P. aeruginosa, and C. albicans. nih.gov In another study, certain oxazole derivatives displayed antibacterial activity comparable to standard drugs like ampicillin (B1664943) and ciprofloxacin. nih.gov The introduction of an oxazole ring into other molecules, such as amides, has been shown to enhance their antimicrobial properties. wisdomlib.org

The mechanism by which oxazole derivatives exert their antimicrobial effects can vary, and may involve interference with microbial cell membranes or essential enzymes. ijrpr.com The broad-spectrum activity of some of these compounds makes them attractive candidates for further development as new antimicrobial drugs. iajps.com

| Compound/Derivative Type | Microorganism | Activity/Finding | Reference |

|---|---|---|---|

| Pyrazole linked to oxazole-5-one moiety (Compound 8) | S. aureus, E. coli, P. aeruginosa, C. albicans | Showed highest activity amongst all synthesized derivatives. | nih.gov |

| Substituted oxa/thiazoles (Compound 13a) | E. coli | Good activity (20 mm zone of inhibition). | nih.gov |

| Amine linked bis- and tris-heterocycles containing oxazole (Compound 6) | Staphylococcus aureus, Klebsiella pneumoniae | Excellent antibacterial activity with inhibition zones of 21 mm and 22 mm, respectively. | |

| Novel pyrazole, oxazole, and imidazole (B134444) derivatives (Compound 18) | Gram-positive bacteria (including multidrug-resistant strains) | Showed comparatively strong antibacterial activity. |

Research into Anti-inflammatory Potential of Oxazole Derivatives

Inflammation is a complex biological response implicated in numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. jddtonline.info Oxazole derivatives have demonstrated significant potential as anti-inflammatory agents. jddtonline.inforesearchgate.net

Several studies have evaluated the anti-inflammatory activity of newly synthesized oxazole compounds. For instance, a series of novel oxazole derivatives were evaluated using the carrageenan-induced rat paw edema method, a standard in vivo model for assessing anti-inflammatory activity. researchgate.netjddtonline.info In one such study, a derivative designated as A1 showed maximum anti-inflammatory activity. jddtonline.info Another study reported that synthesized 1,3,4-oxadiazole (B1194373) derivatives exhibited significant anti-inflammatory potential, with some compounds showing activity comparable to the standard drug ibuprofen. nih.gov

The mechanism of anti-inflammatory action of oxazole derivatives is often linked to the inhibition of enzymes such as cyclooxygenase (COX), which are key players in the inflammatory pathway. researchgate.net The ability to selectively inhibit COX-2 over COX-1 is a desirable property for anti-inflammatory drugs, as it can reduce the risk of gastrointestinal side effects.

| Compound/Derivative Series | In Vitro/In Vivo Model | Key Finding | Reference |

|---|---|---|---|

| Novel oxazole derivatives (A, A1, A2) | Carrageenan-induced rat paw edema | Compound A1 showed excellent anti-inflammatory activity compared to the standard drug indomethacin. | jddtonline.info |

| Furan oxazole amine derivatives (P1, P2) | In vitro inhibition of COX-2 in RAW 264.7 cell line | The prepared compounds showed good activity against the COX-2 enzyme. | pnrjournal.com |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives (Ox-6d, Ox-6f) | Heat-induced albumin denaturation assay | Derivatives Ox-6d and Ox-6f displayed higher anti-inflammatory activity (70.56% and 74.16% inhibition, respectively). | nih.gov |

Research into Anticancer Activity Associated with Oxazole Scaffolds

The quest for more effective and less toxic anticancer drugs is a global health priority, and heterocyclic compounds, including oxazoles, have emerged as a valuable source of new therapeutic leads. ijrpr.comresearchgate.net Oxazole derivatives have been extensively studied for their potential to combat various types of cancer, including breast, lung, and colorectal tumors. ijrpr.com

The anticancer activity of oxazole-containing compounds is often attributed to their ability to interfere with multiple cellular processes that are critical for cancer cell growth and survival. researchgate.net Research has identified several mechanisms of action for these derivatives, including:

Inhibition of protein kinases: These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation and survival. benthamscience.com

Disruption of microtubule dynamics: Microtubules are essential for cell division, and their inhibition can lead to apoptosis (programmed cell death) in cancer cells. benthamscience.com

DNA damage and inhibition of DNA topoisomerases: These actions interfere with DNA replication and repair, leading to cancer cell death. benthamscience.com

Inhibition of other key targets: These include STAT3, G-quadruplexes, histone deacetylases (HDACs), and aromatase, all of which are implicated in cancer progression. benthamscience.comresearchgate.net

Numerous oxazole derivatives have shown potent cytotoxic activity against a wide range of cancer cell lines, with some exhibiting IC50 values in the nanomolar range. benthamscience.com The versatility of the oxazole scaffold allows for its combination with other pharmacophores to develop novel anticancer drugs with improved efficacy and reduced toxicity. benthamscience.com

benthamscience.comresearchgate.net| Compound/Derivative Type | Cancer Cell Line(s) | Mechanism of Action/Target | Reference |

|---|---|---|---|

| Oxazole derivatives | Various | Inhibition of STAT3 and G-quadruplexes. | benthamscience.com |

| Oxazole derivatives | Various | Inhibition of tubulin protein, leading to apoptosis. | benthamscience.com |

| Oxazole derivatives | Various | Inhibition of DNA topoisomerase, protein kinases, HDAC, aromatase, etc. | |

| Oxazolo[5,4-d]pyrimidine derivatives | HT29 (colorectal adenocarcinoma) | Cytotoxic activity with CC50 values ranging from 58.44 to 224.32 µM. |

Other Investigated Bioactivities (e.g., antitubercular, antiviral, antileishmanial, antiprotozoal)

Beyond the more commonly studied antimicrobial, anti-inflammatory, and anticancer properties, the oxazole scaffold has been investigated for a range of other important bioactivities.

Antitubercular Activity: Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. nih.gov Several studies have reported the synthesis of oxazole derivatives with promising activity against Mycobacterium tuberculosis. nih.gov For instance, certain 2,3-dihydro-6-nitroimidazo[2,1-b]oxazole derivatives exhibited excellent in vitro and in vivo antimycobacterial activity, comparable to standard antitubercular drugs.

Antiviral Activity: The oxazole moiety is found in some natural products with antiviral properties, such as (-)-hennoxazole A. This has prompted research into synthetic oxazole derivatives as potential antiviral agents. semanticscholar.org Studies have explored their activity against various viruses, including human cytomegalovirus (HCMV) and SARS-CoV-2. researchgate.netnih.gov Docking studies have suggested that some of these compounds may target viral enzymes like DNA polymerase. nih.gov

Antileishmanial and Antiprotozoal Activity: Leishmaniasis and other protozoal diseases affect millions of people worldwide, and current treatments have limitations. nih.gov Oxazole and isoxazole (B147169) derivatives have been investigated for their potential to combat these parasitic infections. tandfonline.comnih.gov Some isoxazole derivatives have shown better inhibition of Leishmania donovani amastigotes compared to the standard drug miltefosine. nih.gov The mechanism of action may involve interference with parasitic enzymes or the generation of oxidative stress within the parasite. nih.gov Additionally, 1,3,4-oxadiazoline derivatives have been reviewed for their antiprotozoal and antimicrobial activities. researchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for Oxazole (B20620) Derivatives

The synthesis of oxazole derivatives is a mature field, yet there is a continuous drive for the development of more efficient, sustainable, and versatile synthetic methods. researchgate.netnih.gov Future research in the synthesis of 5-Methyl-2-(methylsulfanyl)-1,3-oxazole and its analogs will likely focus on several key areas:

Green Chemistry Approaches: Conventional methods for oxazole synthesis can sometimes involve harsh reaction conditions, toxic reagents, and significant waste generation. Future methodologies will likely emphasize the use of greener solvents, catalysts, and reaction conditions. researchgate.net This includes microwave-assisted synthesis, which can accelerate reaction times and improve yields, and the use of biocatalysis to achieve high chemo- and stereoselectivity.

Transition-Metal-Free Reactions: While transition-metal catalysis has been instrumental in oxazole synthesis, concerns about metal contamination in pharmaceutical products are driving the exploration of metal-free alternatives. organic-chemistry.org Research into iodine-mediated cyclizations and other organocatalytic approaches is expected to provide valuable alternatives for the synthesis of 2-thio-substituted oxazoles.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound could enable more efficient and controlled production.

A comparative table of conventional versus emerging synthetic methodologies is presented below:

| Methodology | Advantages | Disadvantages | Future Outlook |

| Conventional Synthesis | Well-established, broad substrate scope | Often requires harsh conditions, may use toxic reagents, can generate significant waste | Will continue to be used, but with increasing modifications to improve sustainability |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, better process control | Specialized equipment required, potential for localized overheating | Increased adoption in both academic and industrial settings |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability can be limiting | Growing field with significant potential for the synthesis of chiral oxazole derivatives |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility | High initial investment in equipment | Expected to become a standard for large-scale production of pharmaceutical intermediates |

Expanding the Scope of Regioselective Functionalization

The ability to selectively introduce functional groups at specific positions on the oxazole ring is crucial for fine-tuning the biological activity of these compounds. nih.govnih.govresearchgate.net For this compound, the primary sites for functionalization are the C4 position and the methyl and methylsulfanyl groups.

Future research in this area will likely focus on:

C-H Functionalization: Direct C-H activation and functionalization have emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to modifying heterocyclic scaffolds. nih.gov The development of methods for the regioselective C-H functionalization of the C4 position of the oxazole ring would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.

Modification of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group offers a handle for further chemical modification. Research into selective oxidation to the corresponding sulfoxide (B87167) and sulfone derivatives, as well as cross-coupling reactions to introduce new substituents, could lead to compounds with altered electronic and steric properties, and potentially new biological activities.

Functionalization of the Methyl Group: The methyl group at the C5 position can also be a target for functionalization, for instance, through radical-mediated reactions or by conversion to a halomethyl group for subsequent nucleophilic substitution.

Challenges in this area include achieving high regioselectivity, especially in the presence of multiple potential reaction sites, and ensuring the stability of the oxazole ring under the reaction conditions. chemrxiv.orgchemrxiv.org

Advanced Computational Modeling for Rational Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing insights into their mechanism of action. mdpi.com For this compound, computational modeling can be applied in several ways:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can help in understanding reaction mechanisms and predicting the regioselectivity of functionalization reactions.

Molecular Docking: If a biological target for this compound is identified, molecular docking studies can be employed to predict its binding mode and affinity. nih.gov This information is invaluable for designing new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build mathematical models that correlate the structural features of a series of oxazole derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.

The main challenge in computational modeling is the accuracy of the models, which depends on the quality of the input data and the level of theory used. Experimental validation of computational predictions is therefore essential.

Structure-Activity Relationship (SAR) Studies for Targeted Research

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing the knowledge base for the rational design of new drugs. nih.govrsc.org For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a library of analogs to understand how different structural modifications affect its activity.

Key areas for SAR exploration include:

The 2-Alkylsulfanyl Group: Varying the length and branching of the alkyl chain, as well as introducing cyclic or aromatic substituents on the sulfur atom, could significantly impact the compound's lipophilicity and binding interactions with a biological target.

The 5-Methyl Group: Replacing the methyl group with other small alkyl groups, or with functional groups such as halogens or a hydroxymethyl group, would probe the steric and electronic requirements at this position.

The findings from these SAR studies would be crucial for identifying the key structural features required for a desired biological effect and for guiding the design of more potent and selective analogs. researchgate.netnih.gov

Q & A

Q. Q1. What are the recommended synthetic routes for 5-methyl-2-(methylsulfanyl)-1,3-oxazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is commonly synthesized via solvent-free reductive amination or nucleophilic substitution. For example, methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate can react with hydrazine hydrate in ethanol under reflux (4 hours) to form intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide . Key optimization steps include:

- Temperature Control: Reflux conditions (~78°C for ethanol) ensure complete reaction while avoiding side products.

- TLC Monitoring: Chloroform:methanol (7:3 ratio) is used to track reaction progress.

- Work-Up: Precipitation in ice-water improves yield and purity.

Q. Q2. How can structural characterization of this compound be performed using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures . Critical parameters include:

- Data Collection: High-resolution synchrotron radiation improves accuracy for small molecules.

- Refinement Strategies: Isotropic/anisotropic displacement parameters and hydrogen bonding networks must be carefully modeled.

- Validation: R-factors (<5%) and data-to-parameter ratios (>10:1) ensure reliability.

Advanced Research Questions

Q. Q3. What are the mechanistic targets of 1,3-oxazole derivatives like this compound in anticancer research?

Methodological Answer: Oxazole derivatives target pathways such as:

- STAT3 Inhibition: Disrupting STAT3 dimerization via sulfonamide-oxazole interactions .

- Microtubule Dynamics: Competitive binding to β-tubulin’s colchicine site, validated via immunofluorescence and molecular docking .

- DNA Damage: Intercalation or topoisomerase inhibition, assessed via comet assays or γ-H2AX foci quantification.

Experimental Design Tip: Use structure-activity relationship (SAR) studies to modify the methylsulfanyl group and evaluate cytotoxicity against cancer cell lines (e.g., IC50 determination in MCF-7 or HeLa cells).

Q. Q4. How do structural modifications at the sulfanyl group affect the pharmacological activity of this compound?

Methodological Answer: The methylsulfanyl group is critical for bioavailability and target binding. Systematic modifications include:

- Substitution with Halogens: Replace –SCH3 with –Cl or –F to assess electronic effects (e.g., via Hammett plots) .

- Oxidation to Sulfoxide/Sulfone: Evaluate metabolic stability using liver microsome assays .

- Biological Testing: Compare solubility (logP), plasma protein binding (SPR assays), and in vivo pharmacokinetics (rodent models).

Data Contradiction Note: Some studies report reduced activity upon sulfone formation due to steric hindrance, while others note improved half-life .

Q. Q5. What challenges arise in resolving conflicting crystallographic data for this compound derivatives?

Methodological Answer: Common issues include:

- Disordered Atoms: Use restraints (e.g., ISOR in SHELXL) or partial occupancy modeling .

- Twinned Crystals: Apply twin refinement protocols (e.g., HKLF5 format in SHELXL).

- Validation Tools: Cross-check with CIF validation reports (e.g., checkCIF) to flag bond-length outliers or symmetry errors.

Case Study: A derivative with fluorophenyl substituents showed twinning (R-factor = 4.8%, data-to-parameter ratio = 16:1), resolved via twin matrix refinement .

Experimental Design & Data Analysis

Q. Q6. How can computational methods complement experimental studies of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger to predict binding modes to targets like tubulin .

- MD Simulations: GROMACS or AMBER can simulate ligand-protein stability (e.g., RMSD <2 Å over 100 ns).

- QSAR Models: Train ML algorithms (e.g., Random Forest) on IC50 data to prioritize derivatives for synthesis.

Data Integration Tip: Validate computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities.

Q. Q7. What strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

- Process Analytical Technology (PAT): Inline FTIR or Raman spectroscopy monitors reaction progress in real-time.

- Design of Experiments (DoE): Use factorial designs to optimize parameters (e.g., temperature, stoichiometry).

- Purification: Recrystallization from ethanol/water (7:3) or column chromatography (silica gel, hexane:EtOAc gradient) ensures ≥95% purity .

Emerging Research Directions

Q. Q8. Can this compound serve as a scaffold for PROTACs (Proteolysis-Targeting Chimeras)?

Methodological Answer:

- Linker Design: Attach E3 ligase ligands (e.g., thalidomide analogs) via PEG or alkyl linkers.

- Target Validation: Use Western blotting to measure degradation efficiency (DC50 values) of oncoproteins like BRD4 .

- Off-Target Profiling: Perform kinome-wide screening (e.g., KINOMEscan) to assess selectivity.

Q. Q9. How does the compound’s stability under physiological conditions impact its therapeutic potential?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC-MS.

- Metabolic Stability: Use human liver microsomes with NADPH cofactors; quantify parent compound via LC-MS/MS.

- Formulation Strategies: Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.